1'-Methyl-1'h,3'h-spiro[cyclohexane-1,2'-perimidine]
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Overview
Description
1’-Methyl-1’,3’-dihydrospiro[cyclohexane-1,2’-perimidine] is a heterocyclic compound that features a unique spiro structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Methyl-1’,3’-dihydrospiro[cyclohexane-1,2’-perimidine] typically involves the reaction of cyclohexanone with 1,8-diaminonaphthalene under acidic conditions. The reaction proceeds through a condensation mechanism, forming the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1’-Methyl-1’,3’-dihydrospiro[cyclohexane-1,2’-perimidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
1’-Methyl-1’,3’-dihydrospiro[cyclohexane-1,2’-perimidine] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1’-Methyl-1’,3’-dihydrospiro[cyclohexane-1,2’-perimidine] involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Spiro[indeno[1,2-b]quinoxalines]: These compounds share a similar spiro structure and have been studied for their biological activities.
Spiro[indeno[1,2-b]pyridines]:
Uniqueness: 1’-Methyl-1’,3’-dihydrospiro[cyclohexane-1,2’-perimidine] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
5745-83-5 |
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Molecular Formula |
C17H20N2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
3-methylspiro[1H-perimidine-2,1'-cyclohexane] |
InChI |
InChI=1S/C17H20N2/c1-19-15-10-6-8-13-7-5-9-14(16(13)15)18-17(19)11-3-2-4-12-17/h5-10,18H,2-4,11-12H2,1H3 |
InChI Key |
TYFPYPFNZQUIGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC3=C2C(=CC=C3)NC14CCCCC4 |
Origin of Product |
United States |
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